molecular formula C9H8Cl2 B14739369 Benzene, (2,2-dichloro-1-methylethenyl)- CAS No. 5264-26-6

Benzene, (2,2-dichloro-1-methylethenyl)-

Cat. No.: B14739369
CAS No.: 5264-26-6
M. Wt: 187.06 g/mol
InChI Key: FRWILUJOYZJAQS-UHFFFAOYSA-N
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Description

Benzene, (2,2-dichloro-1-methylethenyl)- is a substituted benzene derivative characterized by a dichloro-substituted ethenyl group and a methyl group at the 1-position of the ethenyl moiety. While specific data on its synthesis and applications are sparse in the provided evidence, its structural features align with trends observed in analogous benzene derivatives, such as altered aromaticity, reactivity, and intermolecular interactions .

Properties

CAS No.

5264-26-6

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1,1-dichloroprop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8Cl2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

FRWILUJOYZJAQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (2,2-dichloro-1-methylethenyl)- can be achieved through the conversion of arylalkylketones into dichloroalkenes. One such method involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(4-chlorophenyl)ethanone hydrazone. This intermediate is then reacted with dimethyl sulfoxide (DMSO), ammonium hydroxide, and carbon tetrachloride in the presence of copper (I) chloride to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzene, (2,2-dichloro-1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under elevated temperatures and pressures.

Major Products Formed

    EAS: Substituted benzene derivatives, depending on the electrophile used.

    Nucleophilic Substitution: Products include phenols and other substituted aromatic compounds.

Scientific Research Applications

Benzene, (2,2-dichloro-1-methylethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (2,2-dichloro-1-methylethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form intermediates that react further to yield various products. The presence of electron-withdrawing groups, such as the dichloro group, influences its reactivity and stability .

Comparison with Similar Compounds

Table 1: Substituent Effects on Cocrystallization

Compound Substituents Donor-Acceptor Ratio (with TCNQ)
Toluene Methyl 1:1
Dimethylbenzene Two methyl groups 2:1
Benzene, (2,2-dichloro-1-methylethenyl)- Dichloro-methylethenyl Likely 2:1 (inferred from steric effects)

Aromaticity and Electronic Properties

Aromaticity in substituted benzenes is often assessed via magnetic criteria like NICS (Nucleus-Independent Chemical Shift) and ring current susceptibility (RCS):

  • Benzene has the highest RCS value (indicating strong aromaticity), while fluorinated derivatives show reduced RCS due to electron-withdrawing effects .
  • Chlorinated derivatives (e.g., 2-chloro-1,3-dimethylbenzene) likely exhibit intermediate aromaticity, as chlorine’s electronegativity disrupts π-electron delocalization less severely than fluorine .

Table 2: Aromaticity Metrics

Compound Substituents RCS (Relative to Benzene)
Benzene None 1.00 (Baseline)
Fluorobenzene Fluorine ~0.70
Benzene, (2,2-dichloro-1-methylethenyl)- Dichloro-methylethenyl Estimated ~0.85 (moderate electron withdrawal)

Reactivity in Reduction Reactions

Reduction of substituted benzenes varies with substituent electronic effects:

  • Electron-withdrawing groups (e.g., nitro) favor Birch reduction to cyclohexadienes, while electron-donating groups (e.g., methyl) promote catalytic hydrogenation to cyclohexane .
  • The dichloro-methylethenyl group in the target compound may hinder hydrogenation due to steric bulk, favoring alternative pathways like Birch reduction under ammonia-free conditions .

Table 3: Reduction Pathways

Compound Preferred Reduction Method Product
Nitrobenzene Birch Reduction 1,4-Cyclohexadiene
Toluene Catalytic Hydrogenation Cyclohexane
Benzene, (2,2-dichloro-1-methylethenyl)- Modified Birch Reduction Likely cyclohexadiene derivative

Physical and Thermal Properties

Substituents impact physical properties such as boiling point and thermal stability:

  • Benzene, (2-chloroethyl)- (CAS 622-24-2) has a boiling point of ~175°C, while Benzene, (1-methoxyethenyl)- (CAS 4747-13-1) exhibits lower thermal stability due to the labile methoxy group .
  • The dichloro-methylethenyl group likely increases molecular weight and boiling point compared to simpler chloro derivatives.

Table 4: Comparative Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C)
Benzene 78.11 80.1
Benzene, (2-chloroethyl)- 140.61 ~175
Benzene, (2,2-dichloro-1-methylethenyl)- ~191 (estimated) ~200–220 (estimated)

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